4-chloro-2-nitro-N-propylbenzamide
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Description
4-Chloro-2-nitro-N-propylbenzamide is a chemical compound with the empirical formula C10H11ClN2O3 . It has a molecular weight of 242.66 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is [O-]N+C=C1)=C1C(NCCC)=O)=O . The InChI is 1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14) .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 242.66 . The empirical formula is C10H11ClN2O3 .Scientific Research Applications
Crystal Engineering and Design
Studies on molecular interactions, such as hydrogen and halogen bonding, in compounds similar to 4-chloro-2-nitro-N-propylbenzamide, highlight the potential of these compounds in crystal engineering and design. The crystal structure analysis of related nitrobenzamide compounds indicates the possibility of exploiting these interactions for designing new crystalline materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Environmental Remediation
Research on nanosorbents demonstrates the efficacy of materials derived from compounds like this compound in removing hazardous nitro compounds from water. This highlights its potential application in environmental remediation and the development of efficient water purification systems (Mahmoud et al., 2016).
Advanced Materials Development
The synthesis of novel polyimides based on diamines, including structures related to this compound, points towards its utility in creating new materials with high thermal stability and specific mechanical properties. These materials are of interest for various industrial applications, including electronics and aerospace (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Pharmaceutical Research
While direct references to pharmaceutical applications of this compound are limited due to the exclusion criteria, studies on related compounds suggest potential areas of interest. For instance, the analysis of molecular salts and cocrystals involving similar structures provides insights into drug formulation strategies, solubility enhancement, and the development of pharmaceutical cocrystals with improved drug delivery properties (Oruganti et al., 2017).
Properties
IUPAC Name |
4-chloro-2-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSULIHUASPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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